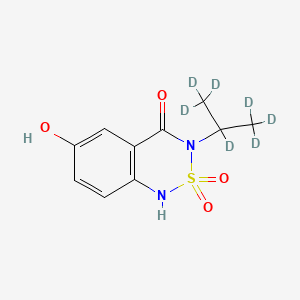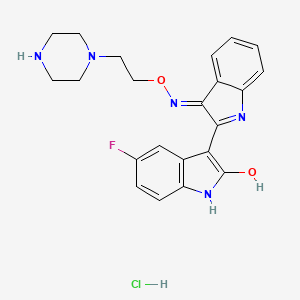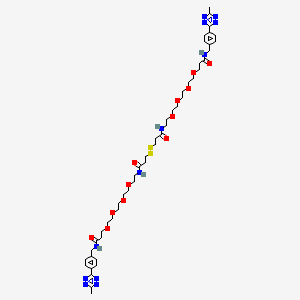
Methyltetrazine-PEG4-SS-PEG4-methyltetrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyltetrazine-PEG4-SS-PEG4-methyltetrazine is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound contains two methyltetrazine groups connected by a polyethylene glycol (PEG) chain and a disulfide bond. The methyltetrazine groups are highly reactive and can participate in various chemical reactions, making this compound valuable in scientific research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyltetrazine-PEG4-SS-PEG4-methyltetrazine is synthesized through a series of chemical reactions involving the coupling of methyltetrazine groups with a PEG chain and a disulfide bond. The synthesis typically involves the following steps:
Activation of PEG: The PEG chain is activated using a suitable reagent to introduce reactive groups.
Coupling with Methyltetrazine: The activated PEG chain is then coupled with methyltetrazine groups under controlled reaction conditions.
Formation of Disulfide Bond: The final step involves the formation of a disulfide bond to link the two methyltetrazine-PEG4 units.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in a controlled environment to maintain consistency and quality .
Analyse Des Réactions Chimiques
Types of Reactions
Methyltetrazine-PEG4-SS-PEG4-methyltetrazine undergoes various chemical reactions, including:
Inverse Electron Demand Diels-Alder Reaction (iEDDA): The methyltetrazine groups react with trans-cyclooctene (TCO) groups in an inverse electron demand Diels-Alder reaction, forming stable covalent bonds.
Cleavage of Disulfide Bond: The disulfide bond can be cleaved under reducing conditions, releasing the methyltetrazine-PEG4 units.
Common Reagents and Conditions
Reagents: Trans-cyclooctene (TCO), reducing agents (e.g., dithiothreitol, glutathione).
Major Products
iEDDA Reaction: The major product is a stable covalent adduct formed between methyltetrazine and TCO groups.
Disulfide Bond Cleavage: The cleavage of the disulfide bond results in the release of methyltetrazine-PEG4 units.
Applications De Recherche Scientifique
Methyltetrazine-PEG4-SS-PEG4-methyltetrazine has a wide range of applications in scientific research, including:
Mécanisme D'action
Methyltetrazine-PEG4-SS-PEG4-methyltetrazine exerts its effects through the following mechanisms:
Click Chemistry: The methyltetrazine groups participate in the inverse electron demand Diels-Alder reaction with TCO groups, forming stable covalent bonds.
Disulfide Bond Cleavage: The disulfide bond can be cleaved under reducing conditions, releasing the methyltetrazine-PEG4 units.
Molecular Targets and Pathways: The compound targets biomolecules containing TCO groups, enabling specific and efficient bioconjugation.
Comparaison Avec Des Composés Similaires
Methyltetrazine-PEG4-SS-PEG4-methyltetrazine is unique due to its dual methyltetrazine groups, PEG chain, and cleavable disulfide bond. Similar compounds include:
Methyltetrazine-PEG4-SS-NHS ester: Contains a similar PEG chain and disulfide bond but with an NHS ester group for coupling with primary amines.
Methyltetrazine-PEG4-NHS ester: Similar to Methyltetrazine-PEG4-SS-NHS ester but without the disulfide bond.
Methyltetrazine-PEG4-amine: Contains a PEG chain and methyltetrazine group but lacks the disulfide bond.
This compound stands out due to its cleavable disulfide bond, which allows for controlled release of the methyltetrazine-PEG4 units under reducing conditions .
Propriétés
Formule moléculaire |
C48H70N12O12S2 |
|---|---|
Poids moléculaire |
1071.3 g/mol |
Nom IUPAC |
N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]-3-[2-[2-[2-[2-[3-[[3-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]disulfanyl]propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanamide |
InChI |
InChI=1S/C48H70N12O12S2/c1-37-53-57-47(58-54-37)41-7-3-39(4-8-41)35-51-43(61)11-17-65-21-25-69-29-31-71-27-23-67-19-15-49-45(63)13-33-73-74-34-14-46(64)50-16-20-68-24-28-72-32-30-70-26-22-66-18-12-44(62)52-36-40-5-9-42(10-6-40)48-59-55-38(2)56-60-48/h3-10H,11-36H2,1-2H3,(H,49,63)(H,50,64)(H,51,61)(H,52,62) |
Clé InChI |
LNFPCJRFSFYHJU-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCSSCCC(=O)NCCOCCOCCOCCOCCC(=O)NCC3=CC=C(C=C3)C4=NN=C(N=N4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


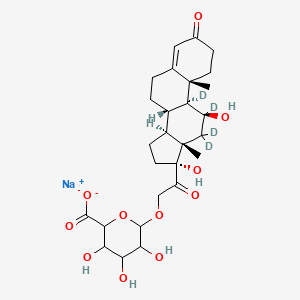
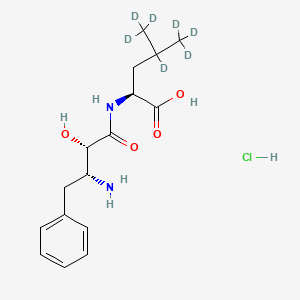
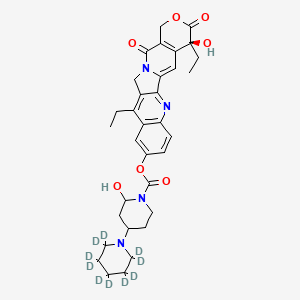
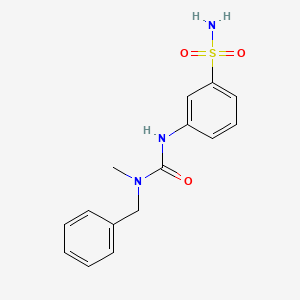
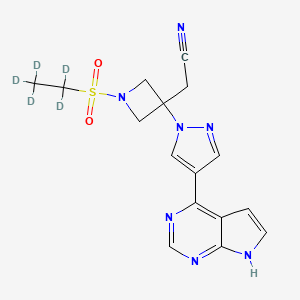
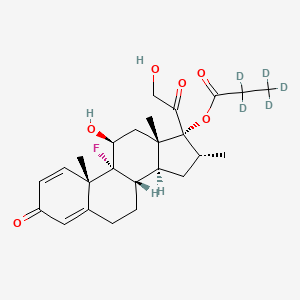
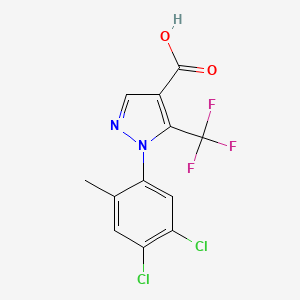
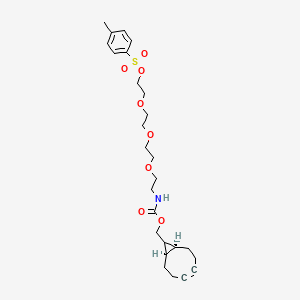
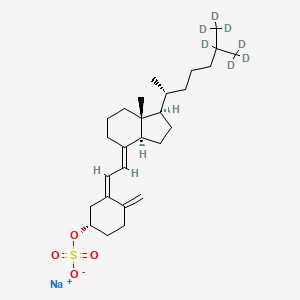
![3,5-Dichloro-N-[[(1alpha,5alpha,6-exo,6alpha)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hex-6-yl]methyl]-benzamide-d9](/img/structure/B12414387.png)

